methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a chemical reagent commonly used in the field of peptide synthesis. It is a versatile and useful reagent for the synthesis of peptides and related molecules, making it an attractive option for a variety of applications in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate can be synthesized through solid-phase synthesis or solution-phase synthesis methods, depending on the specific application . One common method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature, which yields amino acid methyl ester hydrochlorides in good to excellent yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale solid-phase synthesis techniques. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in peptide synthesis and other applications .
Chemical Reactions Analysis
Types of Reactions
methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include methanol, trimethylchlorosilane, and other amino acid derivatives . Reaction conditions typically involve room temperature and mild reaction environments to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various peptide derivatives and related molecules, which are used in further synthesis and research applications .
Scientific Research Applications
methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate involves its incorporation into peptide chains through solid-phase or solution-phase synthesis. The compound interacts with specific molecular targets and pathways, facilitating the formation of desired peptide structures .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate include:
FmocNHPEG2-BocNH-Tyrosine Methyl Ester: Another reagent used in peptide synthesis with similar properties.
Aminooxy-PEG2-BCN: Used in bioconjugation reactions involving aldehyde or ketone functional groups.
Uniqueness
This compound is unique due to its specific structure, which allows for efficient incorporation into peptide chains and its versatility in various synthesis methods. Its unique properties make it an attractive option for a wide range of applications in both academic and industrial settings .
Properties
IUPAC Name |
methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O6/c1-19(2,3)27-18(23)21-16(17(22)24-4)13-14-5-7-15(8-6-14)26-12-11-25-10-9-20/h5-8,16H,9-13,20H2,1-4H3,(H,21,23)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWURYQSBAZCLE-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCOCCN)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCOCCN)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.